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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
BMS-191095 is a potent and highly selective opener of the mitochondrial ATP-sensitive

potassium (mitoKATP) channel. This selectivity confers significant cytoprotective effects,

particularly in cardiac and neuronal tissues, without the adverse hemodynamic and

proarrhythmic effects associated with non-selective KATP channel openers. The primary

mechanism of action involves the opening of mitoKATP channels, leading to a cascade of

downstream events that preserve mitochondrial integrity, modulate intracellular calcium

homeostasis, and activate pro-survival signaling pathways. This technical guide provides an in-

depth analysis of the cytoprotective mechanisms of BMS-191095, supported by quantitative

data, detailed experimental protocols, and visual representations of the key signaling

pathways.

Core Mechanism of Action: Selective mitoKATP
Channel Opening
BMS-191095 exerts its cytoprotective effects primarily through the selective activation of ATP-

sensitive potassium channels located on the inner mitochondrial membrane.[1][2][3] This

selectivity is a key differentiator from first-generation KATP openers, which also act on

sarcolemmal KATP channels, leading to vasodilation and potential cardiac arrhythmias.[2][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1139385?utm_src=pdf-interest
https://www.benchchem.com/product/b1139385?utm_src=pdf-body
https://www.benchchem.com/product/b1139385?utm_src=pdf-body
https://www.benchchem.com/product/b1139385?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11356945/
https://pubmed.ncbi.nlm.nih.gov/12177690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2712129/
https://pubmed.ncbi.nlm.nih.gov/12177690/
https://pubmed.ncbi.nlm.nih.gov/12235243/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The opening of mitoKATP channels by BMS-191095 leads to potassium ion influx into the

mitochondrial matrix, a critical initiating event in its protective cascade.

Quantitative Data on BMS-191095 Activity
The following table summarizes the key quantitative parameters defining the potency and

efficacy of BMS-191095 from various experimental models.

Parameter Value Species/Model
Experimental
Focus

Reference

EC25 1.5 µM
Isolated Rat

Hearts

Increased time to

onset of ischemic

contracture

K1/2 83 nM
Isolated Cardiac

Mitochondria

Opening of

mitochondrial

KATP channels

ED25 0.4 mg/kg i.v.
Anesthetized

Dogs

Reduction of

infarct size

IC50 63.9 µM
Washed Human

Platelets

Inhibition of

collagen-induced

platelet

aggregation

IC50 104.8 µM
Washed Human

Platelets

Inhibition of

thrombin-induced

platelet

aggregation

Key Cytoprotective Effects and Signaling Pathways
Cardioprotection
BMS-191095 demonstrates robust cardioprotective effects against ischemia-reperfusion injury.

In isolated rat hearts, it increases the time to onset of ischemic contracture, improves the

recovery of function after ischemia, and reduces the release of lactate dehydrogenase, a

marker of cell damage. These protective effects are abolished by the mitoKATP channel
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antagonists glyburide and 5-hydroxydecanoate (5-HD), confirming the central role of this

channel. In vivo studies in dogs have shown a dose-dependent reduction in infarct size without

affecting peripheral or coronary hemodynamics or cardiac electrophysiology.

A significant aspect of its cardioprotective mechanism involves the activation of the PI3K/Akt

signaling pathway. This pathway is crucial for cell survival and has anti-apoptotic effects. The

opening of mitoKATP channels by BMS-191095 leads to the translocation of phosphorylated

Akt from the cytosol to the mitochondria, where it can exert its protective effects.
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BMS-191095 Cardioprotective Signaling Pathway.
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Neuroprotection
The cytoprotective effects of BMS-191095 extend to the central nervous system. In a rat model

of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO), pre-

treatment with BMS-191095 significantly reduced the total and cortical infarct volumes. This

neuroprotective effect is also mediated by the opening of mitoKATP channels, as it is blocked

by 5-HD. In cultured neurons, BMS-191095 was shown to depolarize the mitochondria without

affecting the levels of reactive oxygen species (ROS).

BMS-191095 Neuroprotective Workflow

BMS-191095 Administration

mitoKATP Channel Opening

Mitochondrial Depolarization

Reduced Infarct Volume

Click to download full resolution via product page

Simplified workflow of BMS-191095-mediated neuroprotection.

Modulation of Calcium Homeostasis
In C2C12 myoblasts, BMS-191095 has been shown to protect against cell injury induced by

the calcium ionophore A23187. This protective effect is linked to the modulation of intracellular

calcium transients, leading to the prevention of calpain activation. Interestingly, in this specific

cell model, the cytoprotective effect was not blocked by a mitoKATP inhibitor, suggesting a
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potentially parallel or alternative mechanism of action related to calcium homeostasis in certain

cell types.

Antiplatelet Aggregation
BMS-191095 also exhibits antiplatelet activity by inhibiting collagen- and thrombin-induced

human platelet aggregation. This effect is mediated by the opening of mitochondrial KATP

channels in platelets and contributes to its overall cardioprotective profile by potentially

reducing thrombus formation during ischemic events.

Experimental Protocols
Isolated Heart (Langendorff) Preparation for Ischemia-
Reperfusion Injury

Animal Model: Male Sprague-Dawley rats.

Heart Isolation: Hearts are rapidly excised and mounted on a Langendorff apparatus.

Perfusion: Retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2

at a constant pressure.

Ischemia Induction: Global ischemia is induced by stopping the perfusion for a specified

duration (e.g., 25 minutes).

Reperfusion: Perfusion is restored for a set period (e.g., 30 minutes).

Drug Administration: BMS-191095 is added to the perfusion buffer before the ischemic

period.

Data Collection: Left ventricular developed pressure, heart rate, and coronary flow are

monitored. Effluent is collected to measure lactate dehydrogenase release.

Middle Cerebral Artery Occlusion (MCAO) Model
Animal Model: Male Wistar rats.

Anesthesia: Animals are anesthetized.
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Surgical Procedure: The middle cerebral artery is occluded using an intraluminal filament.

Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes)

to induce ischemia and then withdrawn to allow for reperfusion.

Drug Administration: BMS-191095 is administered intracerebroventricularly prior to MCAO.

Infarct Volume Assessment: After a survival period (e.g., 24 hours), brains are sectioned and

stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarct

volume.

Platelet Aggregation Assay
Sample Preparation: Platelet-rich plasma is obtained from human blood samples.

Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer.

Induction of Aggregation: Aggregation is induced by adding agents such as collagen or

thrombin.

Drug Treatment: Washed platelets are incubated with BMS-191095 before the addition of the

aggregating agent.

Data Analysis: The percentage of platelet aggregation is recorded and compared between

treated and untreated samples.

Conclusion
BMS-191095 represents a significant advancement in the development of cytoprotective

agents. Its high selectivity for mitochondrial KATP channels allows for targeted therapeutic

effects in ischemic tissues without the systemic side effects of earlier KATP openers. The

multifaceted mechanism, encompassing direct mitochondrial protection, activation of pro-

survival signaling, modulation of calcium homeostasis, and antiplatelet effects, underscores its

potential as a valuable therapeutic agent for conditions such as myocardial infarction and

stroke. Further research into the nuanced downstream signaling and potential alternative

mechanisms will continue to refine our understanding of this promising compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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